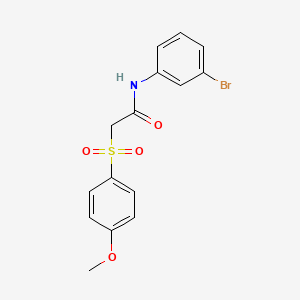

N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-2-(4-methoxyphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO4S/c1-21-13-5-7-14(8-6-13)22(19,20)10-15(18)17-12-4-2-3-11(16)9-12/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBDLWZRCIDWHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves a multi-step process. One common method includes the reaction of 3-bromophenylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Formation of N-(3-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide.

Reduction: Formation of N-phenyl-2-((4-methoxyphenyl)sulfonyl)acetamide.

Substitution: Formation of N-(3-aminophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide.

Scientific Research Applications

N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide is an organic compound with bromine, methoxy, and sulfonyl functional groups that has applications in scientific research.

Scientific Research Applications

N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide is used in chemistry as a building block in the synthesis of more complex molecules. It is also investigated for its potential as an enzyme inhibitor or receptor modulator in biology. This compound is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities, in medicine. Moreover, it's utilized in the development of new materials with specific properties, such as polymers and coatings in industry.

Preparation Method

The synthesis of N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves a multi-step process. One common method includes the reaction of 3-bromophenylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with acetic anhydride to form the final product. Industrial production of this compound may involve similar synthetic routes but on a larger scale and the use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a bromophenyl group, a methoxyphenyl sulfonyl moiety, and an acetamide functional group. These structural elements contribute to its biological activity, particularly in enzyme inhibition and potential therapeutic applications.

Sulfonamide compounds are known for their antibacterial properties and this compound may exhibit similar effects, potentially inhibiting bacterial growth through interference with folic acid synthesis pathways. The compound has been studied for its ability to inhibit various enzymes, including carbonic anhydrases (CAs), which are crucial in many physiological processes. In particular, it may target CA IX, which is overexpressed in certain cancers. Preliminary studies suggest that this compound could induce apoptosis in cancer cell lines, particularly those associated with breast cancer. Its mechanism may involve disrupting metabolic pathways critical for cancer cell survival.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to inhibition of its activity. Additionally, the bromine and methoxy groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(((4-Methoxyphenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6b)

- Structure: Contains a 4-methoxyphenylsulfonylmethyl group and a methyl(phenyl)amino substituent on the acetamide backbone.

- Properties : Melting point = 112–113°C; synthesized via Fe(III)-catalyzed N-amidomethylation (63–71% yield) .

- Comparison : The absence of a bromophenyl group in 6b reduces steric hindrance and lipophilicity compared to the target compound. This may enhance solubility but diminish interactions with hydrophobic binding pockets in biological targets .

2-((3-Bromophenyl)(methyl)amino)-N-(tosylmethyl)acetamide (3f)

- Structure: Features a 3-bromophenylamino group and a tosylmethyl (p-toluenesulfonylmethyl) substituent.

- Properties : Synthesized in 71% yield; NMR and HRMS data confirm structural integrity .

Bromophenyl-Containing Acetamides

UCM924 (N-{2-[(3-bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide)

- Structure: Incorporates a 3-bromophenyl and 4-fluorophenylamino ethyl chain.

- Properties: Demonstrated sleep-inducing, antinociceptive, and anxiolytic effects in preclinical studies .

N-((3-bromophenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (9e)

Mefluidide (N-[2,4-dimethyl-5-[(trifluoromethyl)sulfonyl]amino]phenylacetamide)

- Structure: Contains a trifluoromethylsulfonylamino group and dimethylphenyl substituents.

- Properties : Acts as a plant growth regulator, protecting crops from acid rain and cold stress by stabilizing cell membranes .

- Comparison : The trifluoromethyl group in Mefluidide increases metabolic resistance compared to the methoxy group in the target compound, suggesting divergent applications (agricultural vs. pharmaceutical) .

N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38)

- Structure : Features a quinazoline-sulfonyl group and 4-methoxyphenylacetamide.

- Properties : Exhibited potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines (MTT assay) .

- Comparison : The quinazoline ring in 38 provides π-π stacking interactions absent in the target compound, likely enhancing its anticancer efficacy .

Biological Activity

N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group, a methoxyphenyl sulfonyl moiety, and an acetamide functional group. These structural elements contribute to its biological activity, particularly in enzyme inhibition and potential therapeutic applications.

Biological Activity Overview

-

Antibacterial Activity :

- Sulfonamide compounds are known for their antibacterial properties. N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide may exhibit similar effects, potentially inhibiting bacterial growth through interference with folic acid synthesis pathways.

-

Enzyme Inhibition :

- The compound has been studied for its ability to inhibit various enzymes, including carbonic anhydrases (CAs), which are crucial in many physiological processes. In particular, it may target CA IX, which is overexpressed in certain cancers.

-

Anticancer Activity :

- Preliminary studies suggest that this compound could induce apoptosis in cancer cell lines, particularly those associated with breast cancer. Its mechanism may involve disrupting metabolic pathways critical for cancer cell survival.

The proposed mechanisms through which N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide exerts its biological effects include:

- Enzyme Binding : The sulfonyl group can interact with active sites of target enzymes, leading to inhibition. For instance, it may form hydrogen bonds or hydrophobic interactions with amino acid residues within the enzyme's active site.

- Cellular Uptake : Studies indicate that the compound can be taken up by cancer cells, where it may exert cytotoxic effects.

- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, potentially through the activation of caspases or modulation of Bcl-2 family proteins.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of various sulfonamide derivatives, N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide was found to significantly inhibit cell proliferation in triple-negative breast cancer cell lines (MDA-MB-231). The study reported an IC50 value indicating effective cytotoxicity at low concentrations (around 6.31 μM), highlighting its potential as a therapeutic agent against aggressive cancer types .

Enzyme Inhibition Studies

Research has shown that compounds structurally similar to N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide exhibit strong inhibitory activity against carbonic anhydrases. For instance, derivatives demonstrated IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, suggesting that this compound could be a potent inhibitor within this class .

Q & A

Basic: What synthetic methodologies are employed for the preparation of N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide?

Answer:

The compound can be synthesized via nucleophilic substitution using 2-bromoacetyl bromide and aryl amines. A typical procedure involves:

- Stirring equimolar amounts of 3-bromoaniline and 2-bromoacetyl bromide in aqueous Na₂CO₃ (pH 9–10) for 2 hours to form the acetamide intermediate .

- Subsequent sulfonylation with 4-methoxyphenylsulfonyl chloride under controlled pH (8–9) to introduce the sulfonyl group.

- Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the final product. Yield optimization requires precise pH control and temperature monitoring .

Basic: How is the purity and structural integrity of this compound confirmed post-synthesis?

Answer:

Characterization involves:

- ¹H/¹³C NMR : Key signals include the sulfonyl group’s resonance at δ ~7.8 ppm (aromatic protons), acetamide’s carbonyl peak at δ ~168–170 ppm, and methoxy protons at δ ~3.8 ppm .

- Mass Spectrometry (EIMS or HRMS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical molecular weight (C₁₅H₁₃BrNO₄S: ~397.2 g/mol). Fragmentation patterns confirm substituent connectivity .

- Melting Point Analysis : Consistency with literature values (±2°C) validates purity .

Advanced: What strategies are recommended for optimizing reaction yields when synthesizing sulfonyl-containing acetamides?

Answer:

Yield optimization strategies include:

- Substituent Effects : Electron-donating groups (e.g., methoxy) on the sulfonyl moiety enhance reactivity, while bulky groups may hinder sulfonylation .

- Reaction Time and Temperature : Prolonged stirring (4–6 hours) at 50–60°C improves sulfonyl group incorporation .

- pH Control : Maintaining alkaline conditions (pH 8–9) minimizes side reactions like hydrolysis of the sulfonyl chloride .

Advanced: How can molecular docking studies be utilized to predict the interaction of this compound with biological targets?

Answer:

Docking workflows include:

- Target Selection : Prioritize receptors with sulfonamide-binding pockets (e.g., adenosine A₂B receptors or tyrosine phosphatases) .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.

- Validation : Compare docking poses with crystallographic data (e.g., PDB: 1Y2A for sulfonamide-protein interactions) to assess accuracy .

- Free Energy Calculations : MM-GBSA or MM-PBSA methods refine binding energy predictions .

Advanced: What crystallographic techniques are suitable for determining the three-dimensional conformation of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD) :

- Grow crystals via slow evaporation (ethanol/water) and collect data at 100–298 K.

- Analyze bond angles (e.g., C-S-C: ~105°) and torsional angles to confirm sulfonyl-acetamide planarity .

- Use SHELX or Olex2 for structure refinement. A typical R-factor <0.05 indicates high accuracy .

- Intermolecular Interactions : Identify hydrogen bonds (e.g., N-H⋯O=S) and π-π stacking in the crystal lattice to explain stability .

Advanced: What in vitro assays are appropriate for evaluating the anticancer potential of this compound?

Answer:

- MTT Assay : Test cytotoxicity against HCT-116 (colon), MCF-7 (breast), or PC-3 (prostate) cancer cells. IC₅₀ values <50 µM suggest promising activity .

- Enzyme Inhibition : Measure PTP1B or Bcl-2 inhibition using fluorescence-based kits. For PTP1B, IC₅₀ values <100 µM indicate therapeutic potential .

- BSA Binding Studies : Fluorescence quenching experiments (λₑₓ = 280 nm) quantify protein interaction strength, with Stern-Volmer constants (Ksv) >10⁴ M⁻¹ suggesting high affinity .

Basic: How can researchers address discrepancies in reported biological activities of structurally similar acetamides?

Answer:

- Data Normalization : Use standardized protocols (e.g., identical cell lines, passage numbers, and assay durations) to minimize variability .

- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., bromo vs. methoxy groups) with bioactivity trends .

- Reproducibility Checks : Validate results across multiple labs using blinded experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.